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Compound of Interest

Compound Name: 4-Ethylphenethylamine

Cat. No.: B1584112

An In-depth Technical Guide to 4-Ethylphenethylamine (CAS: 64353-29-3)

Abstract

This technical guide provides a comprehensive overview of 4-Ethylphenethylamine (IUPAC:
2-(4-ethylphenyl)ethanamine), a substituted phenethylamine with CAS number 64353-29-3.
While specific research on this particular molecule is limited, its structural relation to the
broader class of phenethylamines—a family that includes endogenous neurotransmitters,
research chemicals, and pharmaceutical agents—warrants a detailed examination. This
document synthesizes available data and established chemical principles to provide
researchers, scientists, and drug development professionals with a foundational understanding
of its properties, a plausible synthetic route, analytical characterization methods, and a
hypothesized pharmacological profile. The guide is intended for research purposes only.

Introduction and Chemical Identity

4-Ethylphenethylamine belongs to the phenethylamine chemical class, a group of compounds
defined by a phenyl ring attached to a two-carbon chain ending in an amino group.[1] This core
structure is the backbone for numerous neuroactive compounds, including dopamine and
norepinephrine, as well as synthetic stimulants and psychedelics.[2] The subject of this guide is
distinguished by an ethyl group substituted at the para (4-position) of the phenyl ring. While not
as extensively studied as other analogs, its structure suggests potential activity within the
central nervous system. Interestingly, 4-Ethylphenethylamine has been identified as a
component in the essential oil from the stem bark of Psidium guajava (guava).[3]
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This guide serves as a technical resource, consolidating physicochemical data, proposing a
robust synthetic methodology, outlining analytical confirmation techniques, and discussing its
potential biological interactions based on established structure-activity relationships within the
phenethylamine family.

Physicochemical and Safety Data

A summary of the key chemical identifiers and physical properties for 4-Ethylphenethylamine
is presented below. This data is aggregated from multiple chemical databases and provides a
foundational reference for laboratory handling and characterization.

Table 1: Chemical and Physical Properties of 4-Ethylphenethylamine

Property Value Source(s)
CAS Number 64353-29-3 [3][4]
Molecular Formula Ci1o0H1sN [4115]
Molecular Weight 149.23 g/mol [41[5]
IUPAC Name 2-(4-ethylphenyl)ethanamine [4115]
Appearance Clear, colorless liquid [5]
Boiling Point 240-241 °C (lit.) [3]
Density 0.94 g/mL [31[5]
Refractive Index (n2°/D) 1.5230 (lit.) [3]
SMILES CCC1=CC=C(C=C1)CCN [5]
InChiKey XLIJIAVPNHXCHBPU- e

UHFFFAOYSA-N

Safety and Handling

4-Ethylphenethylamine is classified as a corrosive substance. All handling should be
performed in a well-ventilated fume hood by trained personnel wearing appropriate personal
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protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety

goggles.

Table 2: GHS Hazard and Precautionary Statements

Identifier Code Description Source(s)
Pictogram GHSO05 (Corrosion) [3]
Signal Word Danger [3][4]
Causes severe skin
Hazard Statements H314 burns and eye [3114]
damage.
Causes serious eye
H318 [4]
damage.
Wear protective
gloves/protective
Precautionary P280 clothing/eye [3]
protection/face
protection.
IF SWALLOWED:
Statements P301+P330+P331 Rinse mouth. Do NOT  [4]
induce vomiting.
IF IN EYES: Rinse
cautiously with water
for several minutes.
P305+P351+P338 Remove contact [3]
lenses, if present and
easy to do. Continue
rinsing.
Immediately call a
P310 POISON CENTER or [3]

doctor/physician.
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Synthesis and Purification Workflow

While specific synthetic procedures for 4-Ethylphenethylamine are not widely published, a
reliable and common route for phenethylamine synthesis involves the Henry reaction (nitroaldol
condensation) followed by reduction of the resulting nitroalkene. This two-step process is
adaptable from established methods for related compounds.[6][7]

Proposed Synthetic Pathway Diagram
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Caption: Proposed two-step synthesis and purification workflow for 4-Ethylphenethylamine.

Step-by-Step Experimental Protocol
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PART A: Synthesis of 4-Ethyl-p-nitrostyrene (Intermediate)

Reagent Setup: To a round-bottom flask, add 4-ethylbenzaldehyde (1.0 eq), nitromethane
(1.5 eq), and ammonium acetate (0.4 eq).

o Reaction: Heat the mixture under reflux in glacial acetic acid for 2-4 hours. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).

o Causality: The Henry reaction is a base-catalyzed condensation. Ammonium acetate
serves as the catalyst. Acetic acid is the solvent and helps drive the dehydration of the
intermediate nitro-aldol to the final nitrostyrene product.

o Workup: After cooling, the reaction mixture is poured into ice-cold water. The precipitated
yellow solid is the crude 4-ethyl--nitrostyrene.

 Purification: The crude solid is collected by vacuum filtration, washed with cold water, and
recrystallized from a suitable solvent like isopropanol or ethanol to yield pure yellow crystals.

[7]
PART B: Reduction to 4-Ethylphenethylamine (Final Product)

e Reagent Setup: In a dry, nitrogen-purged, three-neck flask equipped with a reflux condenser
and dropping funnel, prepare a stirred suspension of lithium aluminum hydride (LiAIH4)
(approx. 2.5 eq) in anhydrous tetrahydrofuran (THF).

o Causality: LiAlHa is a powerful reducing agent capable of reducing both the nitro group
and the alkene double bond to the corresponding amine. The reaction must be conducted
under anhydrous conditions as LiAlH4 reacts violently with water.

o Addition: Dissolve the purified 4-ethyl-B-nitrostyrene from Part A in anhydrous THF and add it
dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.

o Reaction: After the addition is complete, continue to heat the mixture under reflux for 4-6
hours until the reaction is complete (monitored by TLC).

e Quenching & Workup (Fittig's Method): Cool the flask in an ice bath. Cautiously and
sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water
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again (3X mL), where X is the number of grams of LiAlH4 used.

o Causality: This specific quenching procedure is critical for safety and for producing a
granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the
product.

« |solation: Stir the resulting mixture for 30 minutes, then filter off the white aluminum salts and
wash them thoroughly with fresh THF.

 Purification: Combine the filtrate and washes, and remove the THF under reduced pressure
using a rotary evaporator. The remaining crude oil is purified by vacuum distillation to yield 4-
ethylphenethylamine as a clear, colorless liquid.[3]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of
mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy
should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for confirming the molecular weight and identifying the
fragmentation pattern of the target compound.

Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile
solvent such as methanol or dichloromethane.

e Injection: Inject 1 yL of the sample solution into the GC-MS system.
e GC Conditions (Typical):
o Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 pm film thickness).

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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o Oven Program: Initial temperature of 80°C, hold for 2 min, then ramp to 280°C at
15°C/min, and hold for 5 min.

e MS Conditions (Typical):
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: 230°C.

o Self-Validation: The combination of a specific retention time from the GC and a unique
mass spectrum provides a high degree of confidence in the compound's identity. This
method is standard in forensic and analytical chemistry for identifying phenethylamines.[8]

[9]

Table 3: Predicted Spectral Data for 4-Ethylphenethylamine
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Technique Expected Data Rationale / Interpretation
The molecular ion peak
corresponds to the molecular

) weight. The m/z 120 fragment
M+e at m/z 149. Major o
results from characteristic
fragment at m/z 120 ([M- ]
MS (EI) benzylic cleavage (loss of the
CHz2NHz]*). Fragment at m/z _ . o
ethylamine radical), which is a
30 ([CHz2NH2]™). _ _
highly favored fragmentation
pathway for phenethylamines.
[8][10]
Aromatic protons show an
AA'BB' pattern typical of para-
~7.1 ppm (d, 2H), ~7.0 ppm (d, o ]
substitution. Two triplets for the
2H), ~2.8 ppm (t, 2H), ~2.6
Ca and Cf3 protons of the
1H NMR ppm (t, 2H), ~2.5 ppm (q, 2H), ] ] ]
sidechain. A quartet and triplet
~1.5 ppm (br s, 2H), ~1.1 ppm
(t, 3H) for the ethyl group. A broad
’ ' singlet for the NH2 protons.[7]
[11]
~142 ppm, ~137 ppm, ~128 Four distinct signals for the
ppm, ~127 ppm (Aromatic C). aromatic carbons. Signals for
13C NMR ~44 ppm (CB-NH2). ~39 ppm the two sidechain carbons and
(Ca). ~28 ppm (-CH2-CHs3). two carbons of the ethyl group
~16 ppm (-CH2-CHs). in the aliphatic region.[11]
The two bands in the N-H
3300-3400 cm~1 (two bands, ) o
region are characteristic of a
N-H stretch). 2850-3000 cm~1 _ _
) ) primary amine (-NHz). The
(C-H aliphatic stretch). ~3050
IR other peaks correspond to

cm~1 (C-H aromatic stretch).
~1610, ~1510 cm~1 (C=C

aromatic stretch).

standard aliphatic and
aromatic C-H and C=C
vibrations.[10][12]

Hypothesized Pharmacological Profile

Direct pharmacological studies on 4-ethylphenethylamine are not available in peer-reviewed

literature. However, its mechanism of action can be reasonably hypothesized based on its
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structural similarity to endogenous trace amines and other psychoactive phenethylamines.[1][2]

Phenethylamine itself acts as a central nervous system stimulant primarily through two
mechanisms:

o TAAR1 Agonism: It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAARL).
[2] Activation of TAARL in monoamine neurons can modulate dopaminergic and serotonergic
systems, often leading to the release of these neurotransmitters.

e VMAT2 Inhibition: It can inhibit the Vesicular Monoamine Transporter 2 (VMAT2), which is
responsible for loading neurotransmitters into synaptic vesicles.[2] Inhibition leads to
increased cytosolic concentrations of neurotransmitters, promoting their non-vesicular
release through reverse transport via DAT and SERT.

The 4-ethyl substitution adds lipophilicity to the molecule compared to unsubstituted
phenethylamine, which could enhance its ability to cross the blood-brain barrier and potentially
alter its affinity for receptor targets. It is plausible that 4-ethylphenethylamine functions as a
monoamine releasing agent, similar to amphetamine, though likely with different potency and
selectivity.[13] It would be expected to interact with dopamine, norepinephrine, and possibly
serotonin systems.

Potential Mechanism of Action Diagram

ic Monoamine Neuron .
rse Transport Substrate? Synaptic Cleft Postsynaptic Neuron

DIon .. 1 yMAT2)__DA Loading
goni

Synaptic Vesicle

. Transporter
euptake eq. DA

Release ° Binding & Signal -
1)

4-Ethyl-PEA

Dopamine (DA)

Click to download full resolution via product page

Caption: Hypothesized interaction of 4-Ethylphenethylamine with a dopaminergic synapse.
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Conclusion and Future Directions

4-Ethylphenethylamine is a structurally simple analog within the vast phenethylamine family.
This guide has provided a consolidated resource covering its known properties, a detailed and
plausible synthetic route, and standard analytical methodologies for its characterization. The
hypothesized pharmacological profile, based on well-understood structure-activity
relationships, suggests it likely functions as a modulator of monoamine neurotransmitter
systems.

Significant gaps in the scientific literature remain. Future research should focus on empirical
validation of its pharmacological and toxicological profiles. Key areas for investigation include:

 In vitro receptor binding and functional assays to determine its affinity and efficacy at TAAR1
and monoamine transporters (DAT, NET, SERT).

¢ In vivo behavioral studies in animal models to characterize its stimulant, psychoactive, or
other CNS effects.

* Metabolism and pharmacokinetic studies to identify major metabolites and understand its
distribution and elimination.[14]

Such research would clarify the specific biological activity of 4-Ethylphenethylamine and
provide valuable data for the fields of pharmacology, toxicology, and neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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